Product packaging for 4-Methyl-2-(pyridin-3-yl)aniline(Cat. No.:)

4-Methyl-2-(pyridin-3-yl)aniline

Cat. No.: B14121663
M. Wt: 184.24 g/mol
InChI Key: RNDMLVAPZSGYJS-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yl)aniline is an aromatic amine compound of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial synthetic intermediate and scaffold for the development of novel pharmaceutical agents. Its primary research value lies in its role as a key precursor in the synthesis of tyrosine kinase inhibitors. The compound's structure, featuring an aniline ring and a pyridine ring, is a core pharmacophore found in several therapeutic agents. Research indicates that closely related structural analogs, such as N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, are direct intermediates in the multi-step synthesis of approved drugs like imatinib and nilotinib . These drugs are Bcr-Abl tyrosine kinase inhibitors used to treat cancers such as chronic myelogenous leukemia . The mechanism of action for the final active pharmaceutical ingredients involves competitive inhibition of the ATP-binding site in the Bcr-Abl tyrosine kinase domain. This binding disrupts the phosphorylation and activation of downstream signaling proteins, leading to the inhibition of proliferation and induction of apoptosis in tumor cell lines . As a building block, this compound enables researchers to explore new chemical entities for oncology research, particularly in the field of kinase-targeted therapies. This product is intended for research and development applications in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B14121663 4-Methyl-2-(pyridin-3-yl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-methyl-2-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

RNDMLVAPZSGYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for the Preparation of 4 Methyl 2 Pyridin 3 Yl Aniline and Its Analogues

Classical and Contemporary Approaches to Aniline (B41778) and Pyridine (B92270) Ring Construction

The assembly of the core structure of 4-methyl-2-(pyridin-3-yl)aniline relies on the formation of a carbon-carbon or carbon-nitrogen bond between a substituted aniline and a pyridine moiety. Several powerful synthetic methods have been developed for this purpose.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can react with an electrophile.

For the synthesis of pyridinyl-anilines, an N-acyl group, such as a pivaloyl group, can serve as an effective DMG on the aniline ring. The lithiated aniline can then be reacted with a suitable pyridine electrophile, such as a halopyridine. The pivalamido group has been shown to be a slightly superior ortho-director compared to a methoxy group. sci-hub.se The regioselective lithiation of halopyridines themselves, using bases like lithium diisopropylamide (LDA), can also generate pyridine nucleophiles for reaction with an appropriate aniline electrophile. researchgate.net

Table 1: Key Features of Directed Ortho-Metalation for Pyridinyl-Aniline Synthesis

FeatureDescription
Directing Group Typically an N-acyl group (e.g., pivaloyl) on the aniline or a halo group on the pyridine.
Base Strong, non-nucleophilic bases such as organolithium reagents (e.g., n-BuLi, s-BuLi) or lithium amides (e.g., LDA).
Electrophile/Nucleophile The lithiated species acts as the nucleophile, reacting with an electrophilic partner (e.g., a halopyridine or a substituted aniline).
Regioselectivity High regioselectivity for the ortho position relative to the directing group.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds between an organoboron compound and an organohalide. libretexts.org For the synthesis of this compound, a plausible route involves the coupling of a 2-halo-4-methylaniline derivative with a pyridine-3-boronic acid or its ester. A variety of palladium catalysts and ligands can be employed, and the reaction is known for its tolerance of a wide range of functional groups. nih.gov Notably, Suzuki-Miyaura couplings have been successfully performed on unprotected ortho-bromoanilines. nih.gov

The Buchwald-Hartwig amination provides a direct route to form C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction could be employed to couple 3-halopyridine with 4-methylaniline. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and depends on the specific substrates. rug.nl This methodology has proven effective for a broad scope of amines and aryl halides, including pyridinyl systems. chemspider.com

Table 2: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions for this compound Synthesis

ReactionBond FormedReactantsKey Advantages
Suzuki-Miyaura C-C2-Halo-4-methylaniline + Pyridine-3-boronic acid/esterMild reaction conditions, commercial availability of reagents, functional group tolerance. libretexts.org
Buchwald-Hartwig C-N3-Halopyridine + 4-MethylanilineDirect formation of the C-N bond, wide substrate scope. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers another avenue for the synthesis of pyridinyl-anilines, particularly when the pyridine ring is activated by electron-withdrawing groups. nih.gov In this reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For the synthesis of the target molecule, this could involve the reaction of an aniline nucleophile with an activated halopyridine. The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the reaction conditions. sci-hub.se The reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov

Targeted Synthesis of the this compound Skeleton

A targeted synthesis of this compound can be envisioned through a multi-step sequence that combines some of the aforementioned methodologies. A common and practical approach involves the construction of a nitro-substituted biaryl precursor, followed by the reduction of the nitro group to the desired aniline.

Reduction-Based Protocols for Nitro Precursors

The reduction of a nitro group is a fundamental transformation in organic synthesis and a key step in many routes to aromatic amines. A plausible and efficient synthesis of this compound involves the initial synthesis of a 4-methyl-2-nitro-1-(pyridin-3-yl)benzene intermediate. This precursor can be prepared via a Suzuki-Miyaura coupling between 3-pyridinylboronic acid and a suitable 1-halo-4-methyl-2-nitrobenzene.

Once the nitro-biaryl compound is obtained, the nitro group can be reduced to the corresponding amine using a variety of established methods.

Table 3: Common Reagents for the Reduction of Nitroarenes to Anilines

Reducing AgentTypical ConditionsAdvantages
Catalytic Hydrogenation (e.g., H₂, Pd/C) H₂ gas, Palladium on carbon catalyst, solvent (e.g., ethanol, ethyl acetate)Clean reaction, high yields, environmentally friendly.
Metal/Acid (e.g., Sn/HCl, Fe/HCl) Metal in acidic mediumCost-effective, widely used in laboratory and industrial settings.
Stannous Chloride (SnCl₂) SnCl₂·2H₂O in a solvent like ethanol or ethyl acetateMild conditions, good functional group tolerance.

The choice of reducing agent will depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Condensation and Cyclization Routes

While less direct for the synthesis of the specific target molecule, condensation and cyclization reactions are important strategies for the construction of related heterocyclic systems. For instance, the reaction of substituted anilines with β-dicarbonyl compounds or their equivalents can lead to the formation of quinoline derivatives. Although not directly applicable to the synthesis of this compound, these methods are fundamental in the broader context of synthesizing functionalized aromatic amines and pyridines.

Green Chemistry and Sustainable Synthesis Innovations in the Preparation of this compound and its Analogues

The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has spurred significant innovation in the synthetic methodologies for complex molecules like this compound. Green chemistry principles are increasingly being integrated into the synthesis of such biaryl compounds, focusing on reducing waste, minimizing energy consumption, and utilizing less hazardous materials. The primary synthetic route to this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the carbon-carbon bond between a derivative of 4-methylaniline and a pyridine ring. Innovations in this area are centered on creating more sustainable and efficient processes.

Catalyst Development for Enhanced Efficiency

The efficiency of the Suzuki-Miyaura coupling reaction is heavily dependent on the catalyst, which is typically a palladium-based system. Green chemistry efforts in this domain are focused on developing catalysts that are not only highly active and selective but also reusable and operate under mild conditions.

The development of phosphine ligands has also been a key area of research to enhance catalyst performance. For instance, highly active and air-stable phosphine ligands have been shown to improve the efficiency of palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides. While the primary amine group on the aniline reactant can sometimes complicate the reaction, studies have shown that Suzuki cross-coupling can be successfully performed on heteroaryl halides bearing a primary amine group without the need for protecting groups, simplifying the synthetic process and reducing waste.

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions relevant to the synthesis of pyridyl-aniline compounds.

Catalyst SystemReactantsBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄5-bromo-2-methylpyridin-3-amine, Arylboronic acidK₃PO₄1,4-dioxane/H₂O85-95Moderate to GoodDirect coupling without protection of the amine. acs.org
Pd₂(dba)₃ / P(t-Bu)₃Aryl chlorides, Arylboronic acidsVariousVariousRoom TempVery GoodEffective for a wide range of substrates. acs.org
Pd/CAryl halides, Arylboronic acidsVariousGreen SolventsVariousHighHeterogeneous and reusable catalyst.
PdCl₂(dppf)·CH₂Cl₂Halogen-substituted pyridine, Phenylboronic acidK₂CO₃VariousVariousHighUsed in the synthesis of bi-aryl-ester analogs.

This table is a representation of typical catalyst performance for analogous reactions and is intended to be illustrative.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, is a paradigm shift in chemical synthesis that aligns well with the principles of green chemistry. This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

For the synthesis of this compound and its analogues, continuous flow Suzuki-Miyaura cross-coupling has been demonstrated as a viable and efficient method. researchgate.netresearchgate.net In a typical setup, streams of the reactants (e.g., a halogenated 4-methylaniline derivative and a pyridylboronic acid) and the catalyst solution are pumped and mixed, then passed through a heated reactor coil to facilitate the reaction. The residence time in the reactor can be precisely controlled to maximize conversion and minimize the formation of byproducts.

The use of packed-bed reactors containing a heterogeneous catalyst is a particularly green application of flow chemistry. acs.org In this setup, the palladium catalyst is immobilized on a solid support and packed into a column. The reactant solution flows through the column, and the product is collected at the outlet. This approach simplifies product purification, as the catalyst remains in the reactor, and allows for the continuous operation of the process for extended periods without the need to replace the catalyst.

The integration of microwave irradiation with continuous flow systems has also been explored to further enhance reaction rates and efficiency. This combination can significantly reduce reaction times, leading to higher throughput and lower energy consumption. rsc.org

The data below illustrates the advantages of continuous flow processing for Suzuki-Miyaura reactions.

ParameterBatch ProcessingContinuous Flow Processing
Reaction Time HoursMinutes
Heat Transfer Often inefficient, leading to hotspotsHighly efficient and uniform
Safety Potential for runaway reactions with large volumesInherently safer due to small reactor volumes
Scalability Difficult, often requires re-optimizationStraightforward by extending operation time
Product Purity May require extensive purificationOften higher due to better reaction control

This table provides a general comparison between batch and continuous flow processing for Suzuki-Miyaura reactions.

Mechanistic Investigations of Chemical Transformations Involving 4 Methyl 2 Pyridin 3 Yl Aniline

Elucidation of Reaction Pathways and Transition States

No published studies were identified that specifically detail the reaction pathways and transition states for transformations involving 4-methyl-2-(pyridin-3-yl)aniline.

Computational Mechanistic Studies

A search for computational mechanistic studies focused on this compound did not yield any specific results. Such studies would be invaluable for mapping potential energy surfaces, identifying transition state geometries, and calculating activation energies for various potential reactions, such as electrophilic aromatic substitution, nucleophilic addition to the pyridine (B92270) ring, or oxidation of the amino group.

Experimental Techniques for Reaction Intermediate Detection

There is no available literature describing the use of experimental techniques, such as in situ spectroscopy (e.g., NMR, IR, UV-Vis) or trapping experiments, to detect reaction intermediates in transformations of this compound. These methods would be crucial for validating proposed reaction mechanisms.

Stereochemical Aspects of Derivatization Reactions

Information regarding the stereochemical aspects of derivatization reactions of this compound is not present in the current body of scientific literature. Investigations into how the existing functionalities guide the stereochemistry of new chiral centers formed during reactions are yet to be reported.

Kinetic and Thermodynamic Considerations in Synthesis and Transformation

No kinetic or thermodynamic data for the synthesis or transformation of this compound has been published. Such data, including reaction rates, activation parameters (enthalpy and entropy of activation), and equilibrium constants, are essential for understanding the feasibility and optimizing the conditions of chemical processes involving this compound.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 4 Methyl 2 Pyridin 3 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of organic compounds in solution and the solid state. researchgate.netemory.edu It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons in a molecule. researchgate.net However, for complex molecules like 4-Methyl-2-(pyridin-3-yl)aniline and its derivatives, 1D spectra can become crowded and difficult to interpret. researchgate.net Two-dimensional (2D) NMR techniques overcome this limitation by spreading the NMR signals across two frequency axes, revealing correlations between different nuclei. researchgate.net

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the aniline (B41778) and pyridine (B92270) rings of this compound.

Total Correlation Spectroscopy (TOCSY) provides correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying all the protons belonging to a specific ring system, even if some of the direct couplings are not resolved.

Other important 2D NMR techniques include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the aniline and pyridine rings. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing information about the molecule's conformation and the relative orientation of the two aromatic rings. researchgate.netipb.pt

These advanced NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives, providing a detailed picture of its covalent structure and conformation in solution. ipb.pt

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. mit.eduresearcher.life This is particularly relevant for understanding the properties of materials where intermolecular interactions in the solid state play a crucial role. nih.gov

High-resolution ssNMR techniques, such as high-power decoupling and magic-angle spinning (MAS), are employed to overcome the line-broadening effects present in solid samples. nih.gov These methods can be used to study the conformation and packing of this compound derivatives in the solid state. nih.govnih.gov For instance, ssNMR can reveal the presence of different polymorphs, which may exhibit distinct physical properties. Furthermore, techniques like cross-polarization (CP) can enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N, providing further structural details. emory.edu

Quantum chemical calculations have become an indispensable tool for complementing experimental NMR data. imist.ma The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for predicting the NMR chemical shifts of molecules. nctu.edu.twgaussian.comresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. imist.maresearchgate.net

By comparing the theoretically calculated chemical shifts with the experimental values, a more confident assignment of the NMR signals can be achieved. imist.ma The GIAO/DFT approach is known to provide satisfactory chemical shifts for various nuclei in larger molecules. imist.ma The accuracy of these calculations depends on the chosen level of theory and basis set. imist.maresearchgate.net For instance, calculations can be performed at different levels, such as B3LYP/6-311G(d,p), to find the best correlation with experimental data. researchgate.net This integrated experimental and computational approach significantly enhances the reliability of the structural elucidation of complex molecules like this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule and probing its vibrational modes. ias.ac.inresearchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational motions.

The IR and Raman spectra of this compound exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups.

N-H Stretching: The aniline N-H group typically shows stretching vibrations in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region. researchgate.net The methyl group C-H stretching vibrations appear in the 2850-2960 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both aniline and pyridine) occur in the 1400-1650 cm⁻¹ region. mdpi.com The C=N stretching of the pyridine ring is also found in this range. researchgate.net

C-N Stretching: The C-N stretching vibration of the aniline moiety is typically observed around 1250-1360 cm⁻¹. researchgate.net

Ring Bending and Out-of-Plane Vibrations: The lower frequency region of the spectra contains complex vibrations associated with the in-plane and out-of-plane bending of the aromatic rings and their substituents.

The complementary nature of IR and Raman spectroscopy is advantageous. Some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational picture.

To achieve a more precise and reliable assignment of the observed vibrational bands, experimental data is often supplemented with quantum chemical calculations. tsijournals.com Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to calculate the harmonic vibrational frequencies of the molecule in its optimized geometry. researchgate.netsci-hub.se

A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is a crucial computational tool that helps to quantify the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.netresearchgate.net Software like VEDA (Vibrational Energy Distribution Analysis) is used for this purpose. researchgate.netresearchgate.net PED analysis provides a detailed description of the nature of the vibrational modes, moving beyond simple group frequency assignments and allowing for a more complete understanding of the molecule's vibrational dynamics. sci-hub.senih.gov This combined experimental and computational approach is essential for the thorough vibrational analysis of complex molecules like this compound. sci-hub.seresearchgate.net

Interactive Data Tables

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

(Note: Actual chemical shifts can vary depending on the solvent and specific derivative.)

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-H8.0 - 9.0145 - 155
Aniline-H (aromatic)6.5 - 7.5115 - 140
NH₂3.5 - 5.0-
CH₃2.0 - 2.515 - 25

Table 2: Key Vibrational Frequencies and Their Assignments

(Note: Frequencies are approximate and can be influenced by the molecular environment and specific derivative.)

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2850 - 2960
Aromatic C=C/C=N Stretch1400 - 1650
C-N Stretch1250 - 1360

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M•+). This high-energy ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that aids in structural identification. libretexts.orgnih.gov

The stability of the resulting fragments is a key factor in determining the fragmentation pathway. For instance, cleavages that lead to the formation of stable carbocations or acylium ions are generally favored. libretexts.orglibretexts.org In molecules containing aromatic rings and heteroatoms, such as this compound and its derivatives, fragmentation often involves the cleavage of bonds adjacent to these features.

For example, in the mass spectrum of N-(2-furylmethyl)anilines, a related class of compounds, fragmentation is influenced by electron-donating substituents on the aniline ring, which affects the charge retention on the resulting fragments. researchgate.net The primary fragment ions, such as [C₅H₅O]⁺, can be formed through direct C-N bond cleavage or via isomerization-fragmentation pathways. researchgate.net

While specific fragmentation data for this compound is not detailed in the provided results, the analysis of related structures provides insight into expected patterns. For the derivative 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, mass spectrometry was used to confirm the product's identity. mdpi.com The mass spectrum of 4-Methylbenzylidene-4-methylaniline shows a molecular weight of 209.2863 g/mol . nist.gov

Table 1: Molecular Weights of this compound Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Source
(E)-4-methyl-N-((pyridin-2-yl)methylene)anilineC₁₃H₁₂N₂196.252 lookchem.com
4-Methylbenzylidene-4-methylanilineC₁₅H₁₅N209.2863 nist.gov
4-Chloro-N-(pyridin-3-ylmethyl)anilineC₁₂H₁₁ClN₂Not specified glpbio.com
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidC₁₇H₁₄N₄O₂306.32 sigmaaldrich.com
4-fluoro-N-(pyridin-3-ylmethyl)anilineC₁₂H₁₁FN₂202.23 scbt.com
4-(Pyridin-4-yl)anilineC₁₁H₁₀N₂170.21 bldpharm.com
3-methyl-4-(pyridin-3-yl)aniline dihydrochlorideC₁₂H₁₂N₂184.10 uni.lu
4-(pyridin-3-yl)anilineC₁₁H₁₀N₂170.0844 uni.lu

Note: The table above is interactive and can be sorted by column.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org Common transitions include π → π* and n → π* transitions. researchgate.net

In conjugated systems, such as those present in this compound, the π electrons are delocalized across the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org

For copolymers of 2-methyl aniline with aniline, absorption bands around 320 nm are attributed to the π → π* transition of the phenyl ring, while bands around 610 nm correspond to the n → π* excitation transition. rroij.com The presence of a methyl substituent can cause a slight shift in the absorption maxima due to steric hindrance and altered conformation of the polymer backbone. rroij.com

In a series of azo-appended tridentate platinum (II) complexes, absorption bands below 350 nm were assigned to the π→π* intraligand (IL) transition of the tridentate ligand, while absorptions around 390 nm were attributed to a mix of the π→π* transition of the azo moiety and a metal-to-ligand charge transfer (MLCT) transition. nih.gov The UV-Vis spectra of a furo-pyridine derivative showed characteristic absorption bands between 250 and 390 nm, attributed to π → π* and n → π* transitions. researchgate.net

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. It can be applied to single crystals for precise molecular structure determination or to powder samples for phase identification and analysis.

Determination of Molecular and Crystal Structures

The crystal structure of a derivative, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, was determined to be monoclinic with the space group P2/c. researchgate.net The structure is stabilized by intermolecular N—H···N hydrogen bonds. researchgate.netnih.gov Similarly, the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline was found to be monoclinic, with molecules stacked in columns linked by weak C—H⋯O and C—H⋯N hydrogen bonds. nih.gov

A coordination polymer involving the 4-methyl-N-(pyridin-2-ylmethylidene)aniline ligand was analyzed using powder X-ray diffraction (PXRD) to confirm its phase purity by comparing the experimental pattern to one simulated from single-crystal data. nih.gov

Table 2: Crystallographic Data for Derivatives of this compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Source
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]anilineMonoclinicP2/c8.5800(17)20.360(4)8.0780(16)98.29(3) researchgate.netnih.gov
4-nitro-N-[(pyridin-2-yl)methylidene]anilineMonoclinicNot specified3.8573(8)20.334(4)13.629(3)90.57(3) nih.gov
N-(4-Methyl-pyridin-2-yl)-3-oxo-butyramideOrthorhombicP2₁2₁2₁6.187(3)9.379(4)17.210(8)90 researchgate.net
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-15.9308(2)10.9695(3)14.7966(4)98.6180(10) mdpi.com

Note: The table above is interactive and can be sorted by column.

Analysis of Conformational Preferences in Solid State

The data from single-crystal XRD allows for a detailed analysis of the preferred conformation of molecules in the solid state. This includes the planarity of ring systems and the dihedral angles between different parts of the molecule.

In the structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the molecule adopts an E conformation at the imine double bond, and the pyridyl ring is twisted with respect to the benzene (B151609) ring, with a dihedral angle of 47.78 (5)°. nih.gov For 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, single-crystal X-ray diffraction revealed the existence of two different polymorphs which can be considered rotamers of one another. mdpi.com The differences arise from the varying orientations of the N-N bonds and methyl groups of the methylpyrazolyl substituents. mdpi.com In one of the synthesized itraconazole (B105839) derivatives, the molecule crystallized in a monoclinic system, and the metallocene component displayed a standard sandwich geometry with nearly parallel cyclopentadienyl (B1206354) rings. acs.org

This conformational analysis is crucial for understanding intermolecular interactions, such as π–π stacking and hydrogen bonding, which dictate the packing of molecules in the crystal and influence the material's bulk properties.

Computational and Theoretical Chemistry Studies of 4 Methyl 2 Pyridin 3 Yl Aniline

Density Functional Theory (DFT) and Ab Initio Investigations of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules. DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to investigate the ground-state properties of molecules such as 4-Methyl-2-(pyridin-3-yl)aniline.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the aniline (B41778) and pyridine (B92270) rings. This angle is determined by a balance of steric hindrance from the ortho-substituent and electronic effects like conjugation.

Geometry optimization calculations, typically performed with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum. In similar bicyclic aromatic systems, the rings are often twisted with respect to each other. For instance, in related N-(pyridylmethylene)aniline structures, the dihedral angle between the pyridine and benzene (B151609) rings can vary significantly.

Table 1: Representative Optimized Geometrical Parameters for a Molecule like this compound (Illustrative) This table illustrates the type of data obtained from DFT calculations. Specific values for the target molecule would require a dedicated computational study.

Parameter Bond/Angle Typical Calculated Value
Bond Lengths (Å) C-C (Aromatic) 1.39 - 1.41
C-N (Aniline) ~1.40
C-N (Pyridine) ~1.34
C-H 1.08 - 1.09
C-C (Methyl) ~1.51
Bond Angles (°) C-N-C ~120
H-N-H (Amino) ~112
C-C-C (Aromatic) ~120

| Dihedral Angle (°) | Phenyl Ring - Pyridyl Ring| 20 - 50 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest-energy electronic excitation.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state to an excited state. In this compound, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted aniline ring, particularly the amino group. The LUMO is likely to be distributed over the electron-deficient pyridine ring. DFT calculations provide quantitative values for these orbitals and the energy gap.

Table 2: Representative Frontier Orbital Energies and Energy Gap (Illustrative) This table shows typical values obtained from DFT calculations for similar aromatic amines. The exact values are sensitive to the level of theory and basis set used.

Parameter Energy (eV)
EHOMO -5.0 to -5.5
ELUMO -0.5 to -1.0

| Energy Gap (ΔE) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP is plotted onto the molecule's electron density surface, using a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MESP map would likely show the most negative potential (red/orange) around the nitrogen atom of the pyridine ring, making it a primary site for protonation or interaction with electrophiles. The region around the amino group's hydrogen atoms would exhibit a positive potential (blue), indicating their susceptibility to act as hydrogen bond donors. The analysis of charge distribution provides a quantitative measure of the partial charges on each atom, further clarifying the molecule's polarity and reactive sites.

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This method provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

The key analysis in NBO is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate stronger delocalization effects. For this compound, significant interactions would be expected between the lone pair of the aniline nitrogen (donor) and the π* anti-bonding orbitals of the pyridine ring (acceptor), indicating π-conjugation across the molecule.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) This table exemplifies the kind of data derived from an NBO analysis.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (N, Aniline) π* (C-C, Pyridine) 10 - 20 π-conjugation
π (C-C, Aniline) π* (C-C, Pyridine) 5 - 15 π-conjugation

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of molecules in their electronically excited states. TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, as well as the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT would likely predict several electronic transitions in the UV region. The lowest energy transition would correspond to the HOMO→LUMO excitation, which often has significant charge-transfer character, moving electron density from the aniline moiety to the pyridine ring. By analyzing the molecular orbitals involved in each transition, one can assign the nature of the electronic excitations (e.g., π→π, n→π).

Quantum Chemical Descriptors for Reactivity

Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to provide a quantitative measure of the global reactivity of a molecule. These descriptors are derived from conceptual DFT and help to rationalize chemical behavior.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.

Global Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

These descriptors provide a framework for comparing the reactivity of this compound with other related compounds.

Table 4: Representative Global Reactivity Descriptors (Illustrative) Values are derived from the illustrative HOMO/LUMO energies in Table 2.

Descriptor Formula Typical Calculated Value
Electronegativity (χ) -(EHOMO + ELUMO)/2 ~3.0 eV
Chemical Hardness (η) (ELUMO - EHOMO)/2 ~2.2 eV

Molecular Dynamics Simulations in Non-Biological Contexts

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of molecular behavior, offering insights into conformational dynamics, thermodynamic properties, and interactions with the surrounding environment. researchgate.netyoutube.com For a molecule like this compound, MD simulations in non-biological contexts, such as in various organic solvents or in the pure liquid/solid state, can elucidate its physicochemical properties, which are fundamental to its synthesis, purification, and application in materials science.

The application of MD simulations to small organic molecules has become increasingly robust, providing a bridge between static quantum chemical calculations and real-world macroscopic properties. researchgate.net These simulations can reveal how intermolecular forces govern solvation, aggregation, and transport phenomena in non-aqueous environments.

A critical prerequisite for a meaningful MD simulation is an accurate force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. youtube.comnih.gov For common molecules, well-established force fields like AMBER, CHARMM, OPLS, and GROMOS are available. nih.govresearchgate.net However, for a specific molecule such as this compound, specialized parameters may be required.

The General Amber Force Field (GAFF) is often employed for drug-like small molecules and provides a framework for generating parameters for novel compounds. nih.govnih.gov The parameterization process typically involves:

Quantum Mechanical (QM) Calculations: The geometry of the molecule is first optimized using QM methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**). nih.gov This provides an accurate representation of the molecule's equilibrium structure.

Charge Derivation: Atomic partial charges are calculated to describe the electrostatic potential. The Restrained Electrostatic Potential (RESP) method is commonly used, which fits the atomic charges to the QM-calculated electrostatic potential on a grid of points around the molecule. nih.gov

Assignment of Bonded and Non-Bonded Parameters: Parameters for bond stretching, angle bending, and van der Waals interactions are typically assigned by analogy from existing atom types in the force field. nih.gov

Dihedral Angle Parameterization: The torsional parameters governing rotation around key bonds, such as the C-C bond linking the pyridine and aniline rings, are the most critical and system-specific. These are often derived by performing a series of constrained QM energy calculations while rotating the bond of interest. The resulting energy profile is then used to fit the parameters of the dihedral term in the force field equation.

The accuracy of the simulation is highly dependent on the quality of these parameters, which dictate the interactions both within the molecule (intramolecular) and between molecules (intermolecular). youtube.com

Once a reliable force field is established, an MD simulation can be set up. A typical simulation protocol in a non-biological context involves:

Placing one or more molecules of this compound into a periodic simulation box.

Solvating the box with a non-biological solvent of interest, such as methanol, dimethyl sulfoxide (B87167) (DMSO), or toluene, to study its behavior in different chemical environments. researchgate.net

Minimizing the energy of the system to remove any unfavorable contacts or geometries.

Gradually heating the system to the desired temperature and equilibrating it under constant pressure (NPT ensemble) to achieve the correct density.

Running a production simulation for a duration sufficient to sample the phenomena of interest, typically ranging from nanoseconds to microseconds.

From the resulting trajectory, a wealth of information can be extracted.

Conformational Analysis: The flexibility of this compound is largely defined by the torsional angle between the pyridine and aniline rings. Analysis of this dihedral angle over the simulation time reveals the preferred conformations, the energy barriers to rotation, and how the conformational landscape is influenced by the solvent.

Table 1: Illustrative Conformational Data for this compound from a Hypothetical MD Simulation

This table presents representative data one might obtain from an MD simulation, showing the average dihedral angle between the pyridine and aniline rings and the fluctuation around this average in different solvents.

SolventDielectric ConstantAverage Dihedral Angle (°)Standard Deviation (°)
Toluene2.445.210.5
Methanol32.755.815.2
DMSO47.058.116.8

Dynamical Properties: The simulation trajectory can be used to calculate transport properties. The diffusion coefficient of this compound in various solvents can be determined from the mean-squared displacement over time, providing information on its mobility. Rotational correlation functions can also be computed to understand how quickly the molecule tumbles in solution.

Table 2: Illustrative Dynamical Properties of this compound from a Hypothetical MD Simulation

This table provides example values for the diffusion coefficient of the compound in different non-biological solvents, as would be calculated from an MD simulation trajectory.

SolventViscosity (mPa·s at 298K)Calculated Diffusion Coefficient (x 10⁻⁵ cm²/s)
Toluene0.561.85
Methanol0.541.52
DMSO1.990.41

By performing simulations under various conditions (e.g., different temperatures or concentrations), one can also study phenomena such as temperature-dependent solubility or the propensity for self-aggregation in non-polar solvents, which may be driven by π–π stacking interactions between the aromatic rings. nih.gov These simulations offer a dynamic, molecular-level understanding that complements experimental observations and static computational models.

Research Applications and Advanced Derivatization in Specialized Chemical Fields for 4 Methyl 2 Pyridin 3 Yl Aniline and Its Analogues

Role as a Ligand in Coordination Chemistry and Metal Complex Synthesis

The presence of both a soft pyridine (B92270) nitrogen and a harder amino group allows 4-methyl-2-(pyridin-3-yl)aniline and related structures to act as effective ligands in coordination chemistry. These N,N'-donor ligands can coordinate with a variety of transition metal ions, leading to the formation of discrete molecular complexes, dimers, and coordination polymers with diverse geometries and properties. rsc.orgwikipedia.org The specific structure of the resulting metal complex is highly dependent on the metal ion, the counter-ions, and the crystallization conditions. rsc.org

Analogues of the title compound, such as those with different substitution patterns or those where the pyridine and aniline (B41778) rings are linked by a methylene (B1212753) group, have been used to synthesize complexes with metals like copper(II), cobalt(II), manganese(II), zinc(II), palladium(II), and cadmium(II). rsc.orgresearchgate.netsciencepublishinggroup.com The coordination environment around the metal center can vary significantly, from distorted square planar and tetrahedral geometries to five-coordinate trigonal bipyramidal and six-coordinate octahedral arrangements. researchgate.net For instance, palladium(II) complexes with (pyridin-2-yl)methyl-aniline derivatives often exhibit a distorted square planar geometry. researchgate.net In contrast, certain zinc(II) and cadmium(II) complexes with related ligands can adopt octahedral geometries by coordinating with two equivalents of the ligand. researchgate.net

The synthesis of these complexes typically involves reacting the pyridine-aniline ligand with a suitable metal salt in an appropriate solvent. mdpi.com Characterization is then performed using techniques such as ¹H NMR, IR spectroscopy, and X-ray crystallography to elucidate the structure and bonding within the complex. researchgate.netsciencepublishinggroup.com

Ligand AnalogueMetal Ion(s)Resulting Complex GeometryReference
N,N,4-tris(pyridin-2-ylmethyl)anilineCu(II), Co(II), Mn(II)Discrete complexes, dimers, 1D coordination polymer rsc.org
4-methoxy-N-(pyridin-2-ylmethyl)anilinePd(II)Distorted square planar researchgate.net
4-methoxy-N-(pyridin-2-ylmethyl)anilineZn(II), Cd(II)Octahedral researchgate.net
4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)anilineCd(II)Trigonal bipyramidal (dimeric) researchgate.net
4-methyl-N-(pyridin-2-ylmethylidene)anilineCd(II)Polymeric chain with defect cubane-like motif nih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The pyridyl and amino functionalities of this compound and its analogues make them suitable candidates for use as organic linkers in MOF synthesis. The directional nature of the pyridine nitrogen's lone pair is particularly useful for building extended, porous networks.

Research has shown that pyridyl-containing ligands can be successfully incorporated into MOFs. For example, N,N,4-tris(pyridin-2-ylmethyl)aniline, an analogue of the title compound, has been used to create a one-dimensional coordination polymer that forms replaceable, solvent-filled channels, a characteristic feature of porous MOFs. rsc.org The synthesis of MOFs often involves solvothermal methods, where the metal salt and the organic linker are heated in a solvent, leading to the self-assembly of the crystalline framework. mdpi.com

The combination of different ligands, known as a mixed-ligand approach, is an emerging strategy to create MOFs with new topologies and enhanced properties. d-nb.info For instance, pyridine-2,6-dimethanol has been used in conjunction with benzene-1,4-dicarboxylic acid to synthesize novel 2D and 3D MOFs with zinc(II) and manganese(II). d-nb.info Similarly, ditopic pyridyl ligands like 4'-pyridyl-2,2':6',2''-terpyridine have been employed to construct ionic MOFs with nanoscale channels that exhibit catalytic activity. nih.gov These examples highlight the potential for using pyridyl-aniline type linkers to design functional MOFs for applications in gas storage, separation, and catalysis. d-nb.inforesearchgate.net

Ligand/LinkerMetal Ion(s)MOF Topology/FeatureReference
N,N,4-tris(pyridin-2-ylmethyl)anilineCu(II), Co(II), Mn(II)1D coordination polymer with replaceable solvent channels rsc.org
4'-pyridyl-2,2':6',2''-terpyridineFe(II)2D grid-like framework forming 3D porous material nih.gov
Pyridine-2,6-dimethanol (with H₂bdc)Zn(II), Mn(II)2D sql (square lattice) and 3D pcu (primitive cubic) d-nb.info
5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrinCo(II)Porous crystalline material for heavy metal removal mdpi.com

The metal complexes derived from this compound and its analogues are of significant interest in catalysis. The ligand can influence the reactivity and selectivity of the metal center in various catalytic transformations, including important C-H activation and cross-coupling reactions.

C-H Activation: Directing groups are often crucial for achieving site-selective C-H activation. The pyridine-aniline scaffold can act as a bidentate directing group, guiding a metal catalyst to a specific C-H bond. For example, 2-(pyridin-2-yl)aniline (B1331140) has been successfully employed as a directing group for the copper-acetate-mediated amination of C(sp²)–H bonds in benzamide (B126) derivatives. rsc.org Similarly, rhodium(III)-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene has been achieved with high regioselectivity using a cyclopentadienyl (B1206354) (Cp) ligand on the metal, demonstrating the intricate interplay between the directing group, substrate, and catalyst architecture. nih.govprinceton.edu In some palladium-catalyzed C-H arylations, the addition of pyridine as a ligand was found to be key in isolating the catalytically relevant palladacycle intermediate. acs.org

Cross-Coupling and Other Catalysis: Palladium complexes containing ligands similar to this compound have shown catalytic activity in other transformations. A palladium(II) complex with 4-methoxy-N-(pyridin-2-ylmethyl)aniline was found to be the most active among a series of related complexes for the polymerization of methyl methacrylate. researchgate.net Furthermore, an iron-based MOF constructed from a pyridyl-terpyridine ligand has been used as a recyclable pre-catalyst for the hydroboration of alkynes, showcasing how these ligands can be incorporated into heterogeneous catalysts. nih.gov

Catalytic ReactionRole of Pyridine-Aniline Analogue/LigandMetal CatalystReference
C(sp²)–H AminationDirecting groupCu(OAc)₂ rsc.org
C–H FunctionalizationSubstrate with directing group[CptRhCl₂]₂ nih.gov
C–H ArylationStabilizing ligand for intermediate isolationPd(OAc)₂ acs.org
Methyl Methacrylate PolymerizationBidentate ligand for catalystPd(II) researchgate.net
Alkyne HydroborationLinker for MOF pre-catalystFe(II) nih.gov

Precursor in Organic Synthesis for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable starting material or intermediate for the construction of more complex molecules, particularly those containing multiple heterocyclic rings. The aniline nitrogen can act as a nucleophile or be transformed into other functional groups, while the pyridine ring can participate in various reactions or serve as a structural anchor.

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry and materials science. Aniline and pyridine derivatives are fundamental building blocks in this field. The structure of this compound is essentially a pre-assembled fragment for more elaborate heterocyclic frameworks.

One-pot, multi-component reactions are an efficient strategy for building molecular complexity. A method for synthesizing substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, acetone, and various amines, including 3-aminopyridine, which shares a structural motif with the title compound. beilstein-journals.org This highlights a pathway to biaryl systems containing a pyridine ring. Furthermore, new series of 2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines have been synthesized, demonstrating how a pyridine-containing amine can be a precursor to fused heterocyclic systems. researchgate.net The synthesis of various other heterocyclic structures, such as imidazo[1,2-a]pyridines, often starts from 2-aminopyridine (B139424) derivatives, which can be seen as analogues of this compound. researchgate.net These syntheses can involve condensation, cyclization, and metal-catalyzed reactions to build the final ring systems. jsynthchem.combeilstein-journals.org

Starting Material/AnalogueReaction TypeSynthesized HeterocycleReference
3-AminopyridineThree-component benzannulationN-Hetarylaniline beilstein-journals.org
N-Aryl-N-[1-(4-pyridyl)but-3-enyl]aminesCyclization2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines researchgate.net
2-AminopyridineCondensation/CyclizationImidazo[1,2-a]pyridine derivatives researchgate.net
2-Aminopyridines, Aldehydes, AlkynesThree-component domino reactionImidazo[1,2-a]pyridines beilstein-journals.org
1,4-Oxazinone precursorsCycloaddition/CycloreversionPolysubstituted Pyridines nih.gov

The aniline substructure within this compound suggests its potential use as a monomer or co-monomer in the synthesis of functional polymers, particularly conductive polymers. Polyaniline is one of the most studied conductive polymers, prized for its high conductivity, environmental stability, and reversible redox properties. researchgate.net It is typically synthesized by the chemical or electrochemical oxidation of aniline. researchgate.net

By analogy, the polymerization of this compound could lead to a functionalized polyaniline derivative. The presence of the pyridyl substituent on the polymer backbone would be expected to significantly modify its properties. This could lead to improved solubility, which is a common challenge with unsubstituted polyaniline, and introduce new functionalities. mdpi.com The pyridine units could serve as coordination sites for metal ions, allowing for the creation of conductive polymer-metal composite materials. These materials could have applications in sensors, catalysis, or as electrochromic devices.

Similarly, polypyrrole is another important conductive polymer. mdpi.com While not directly related, the strategies used to create functional polypyrrole derivatives—such as substitution at the N-site or on the ring—provide a blueprint for how this compound could be incorporated into novel polymer architectures to create materials with tailored electronic and physical properties. mdpi.comdu.ac.ir

Development of Advanced Organic Sensors (Conceptual Framework)

While specific research on this compound as an organic sensor is not extensively documented, its molecular structure provides a strong conceptual basis for its use in sensor design. An effective fluorescent or colorimetric sensor typically consists of a signaling unit (a fluorophore or chromophore) and a recognition unit (a binding site).

The 2-(pyridin-3-yl)aniline (B62614) framework is well-suited to this model. The pyridine nitrogen, with its available lone pair of electrons, is a well-known coordination site for a variety of metal ions (a recognition unit). wikipedia.org The aniline portion can be part of a larger π-conjugated system, which acts as the signaling unit. Upon binding of a target analyte, such as a metal cation, to the pyridine nitrogen, the electronic properties of the entire molecule would be perturbed. This perturbation can lead to a detectable change in the molecule's absorption (color) or emission (fluorescence) spectrum.

For example, the coordination of a metal ion could induce a photoinduced electron transfer (PET) or internal charge transfer (ICT) process, leading to either quenching ("turn-off") or enhancement ("turn-on") of fluorescence. The design could be further refined by attaching other fluorophores to the aniline nitrogen or the methyl-bearing phenyl ring. The photoluminescent properties observed in a coordination polymer made from a related Schiff base ligand demonstrate that these types of structures can indeed exhibit useful optical properties. nih.gov The luminescence of the complex was attributed to the intra-ligand π → π* emission state, confirming that the organic ligand itself is the source of the photoluminescence. nih.gov This provides a strong proof-of-concept for developing sensors based on the this compound scaffold.

Supramolecular Chemistry and Crystal Engineering of 4 Methyl 2 Pyridin 3 Yl Aniline Derivatives

Investigation of Intermolecular Interactions

The crystal structure of 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline has been elucidated, revealing the key intermolecular interactions that stabilize its crystal lattice. researchgate.net The primary interaction observed is hydrogen bonding, which plays a significant role in the molecular assembly.

Specifically, the structure is stabilized by intermolecular N—H⋯N hydrogen bonds. researchgate.net These bonds form between the amino group of one molecule and a nitrogen atom of the pyrimidine (B1678525) ring in an adjacent molecule. The geometric parameters of this hydrogen bond have been determined through single-crystal X-ray diffraction. researchgate.net

Table 1: Hydrogen Bond Geometry for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline researchgate.net
D—H···AD—H (Å)H···A (Å)D···A (Å)∠(DHA) (°)
N1—H1A···N40.862.473.214 (4)145

While N—H⋯N hydrogen bonds are identified as a key stabilizing force, detailed analysis of other potential non-covalent interactions such as π-π stacking or C-H...π interactions for this specific derivative is not provided in the available literature.

Rational Design of Crystalline Solids and Packing Motifs

The understanding of the intermolecular N—H⋯N hydrogen bonds is fundamental to comprehending the crystalline packing of 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. The presence and directionality of these hydrogen bonds dictate the formation of a stable, extended network in the solid state. researchgate.net

Table 2: Crystal Data and Structure Refinement for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline researchgate.net
ParameterValue
Empirical formulaC16H14N4O
Formula weight278.31
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5800 (17)
b (Å)20.360 (4)
c (Å)8.0780 (16)
β (°)98.29 (3)
Volume (ų)1396.4 (5)
Z4

Polymorphism and Co-crystallization Studies

Based on the available scientific literature, there are no specific studies reported on the polymorphism or co-crystallization of 4-methyl-2-(pyridin-3-yl)aniline or its derivative, 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. The investigation of different crystalline forms (polymorphs) or the formation of co-crystals with other molecules would be a valuable area for future research to explore the tunability of the solid-state properties of this class of compounds.

Photochemical and Electrochemical Investigations of 4 Methyl 2 Pyridin 3 Yl Aniline Systems

Photophysical Properties and Light-Induced Transformations

The photophysical and photochemical behavior of pyridinyl-aniline systems is governed by the nature of their electronic transitions. Upon absorption of light, these molecules can be promoted to an excited state, from which they can undergo various processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reactions.

Photoreactivity and Photoredox Processes

The photoreactivity of aniline (B41778) derivatives is often initiated by a photoinduced electron transfer (PIET) process. In systems containing both an aniline and a pyridine (B92270) unit, the aniline moiety can act as an electron donor, while the pyridine ring can function as an electron acceptor. The presence of a methyl group on the aniline ring in 4-Methyl-2-(pyridin-3-yl)aniline can further influence its donor properties.

In the context of photoredox catalysis, compounds with similar structures can participate in single-electron transfer (SET) processes upon photoexcitation with visible light. This generates reactive radical intermediates that can drive a variety of chemical transformations. For instance, the excited state of a photocatalyst can be reductively quenched by an N-arylamine to generate an amine radical cation. This intermediate is a key species that can undergo further reactions.

While specific studies on the photoreactivity of this compound are not extensively documented in publicly available literature, the general principles of photoredox catalysis involving aniline derivatives provide a framework for understanding its potential behavior. The process typically involves the following steps:

Photoexcitation: A photocatalyst absorbs a photon, reaching an excited state.

Electron Transfer: The excited photocatalyst interacts with the aniline derivative (in this case, this compound), leading to an electron transfer. This can result in the formation of a radical cation of the aniline derivative.

Subsequent Reactions: The generated radical cation can then participate in various chemical reactions, such as C-H functionalization or coupling reactions.

The efficiency and outcome of these photoredox processes are highly dependent on the reaction conditions, including the choice of photocatalyst, solvent, and the presence of other reagents.

Matrix Isolation Spectroscopy for Transient Species

Matrix isolation is a powerful technique used to study reactive intermediates, such as radicals and other transient species, by trapping them in an inert gas matrix at very low temperatures. This method allows for the spectroscopic characterization of species that have very short lifetimes under normal conditions.

In the study of photochemical reactions, matrix isolation coupled with techniques like FTIR spectroscopy can provide valuable insights into the reaction mechanisms. For instance, upon irradiation of a molecule isolated in an inert matrix (e.g., argon), the resulting photoproducts can be stabilized and their vibrational spectra recorded.

While there are no specific reports on the matrix isolation spectroscopy of transient species derived from this compound, studies on related heterocyclic compounds demonstrate the utility of this technique. For example, the photochemistry of 2-amino-4-methylthiazole (B167648) has been investigated using matrix isolation FTIR spectroscopy, revealing the formation of various photoproducts through ring-cleavage and rearrangement pathways upon UV irradiation. It is plausible that similar mechanistic studies on this compound would reveal the formation of radical cations and other transient intermediates upon photolysis.

Electrochemical Behavior and Redox Potentials (e.g., Cyclic Voltammetry Methodologies)

The electrochemical properties of this compound are of interest for understanding its behavior in redox reactions and its potential use in electronic devices. Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of chemical species. It provides information about the oxidation and reduction potentials of a compound and the stability of the resulting redox species.

Computational studies on substituted anilines have been used to predict their one-electron oxidation potentials in aqueous solutions. These studies show a good correlation between the calculated highest occupied molecular orbital (HOMO) energy and the experimental oxidation potential.

A hypothetical cyclic voltammogram for this compound would be expected to show an irreversible or quasi-reversible oxidation wave corresponding to the formation of a radical cation. The exact potential of this wave would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material.

Table of Expected Redox Behavior:

ProcessExpected Potential Range (vs. SCE)Notes
Oxidation (Aniline moiety)+0.5 to +1.2 VFormation of a radical cation. The exact potential is influenced by the methyl and pyridinyl substituents.
Reduction (Pyridine moiety)-1.5 to -2.5 VFormation of a radical anion. Generally occurs at more negative potentials.

Note: The potential ranges are estimates based on the behavior of related aniline and pyridine compounds and are subject to variation based on experimental conditions.

Future Research Directions and Emerging Paradigms for 4 Methyl 2 Pyridin 3 Yl Aniline Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools to accelerate discovery and optimize processes. nih.gov For 4-Methyl-2-(pyridin-3-yl)aniline, these computational approaches can be leveraged in several key areas:

Predictive Modeling of Physicochemical Properties: AI models can be trained on large datasets of known molecules to predict the properties of new or hypothetical compounds. specialchem.com For derivatives of this compound, ML algorithms could forecast solubility, toxicity, electronic properties, and reactivity. This predictive capability allows researchers to prioritize the synthesis of molecules with the most promising characteristics, saving significant time and resources.

Optimization of Synthetic Routes: Machine learning algorithms can analyze vast reaction databases to identify the most efficient synthetic pathways. researchgate.netchemrxiv.org By inputting this compound as a target, an ML model could propose novel retrosynthetic disconnections and reaction conditions, potentially uncovering more efficient, cost-effective, and sustainable routes than those currently established. Bayesian optimization, for instance, has been successfully used to optimize reaction conditions in complex chemical transformations. chemrxiv.org

De Novo Design of Functional Molecules: Generative AI models can design novel molecules with desired properties from the ground up. Using the this compound scaffold as a starting point, these models could generate a virtual library of derivatives with optimized properties for specific applications, such as high binding affinity to a biological target or specific photophysical characteristics for material science.

The application of AI and ML in the study of this compound and its derivatives promises to significantly accelerate the pace of innovation, enabling a more targeted and efficient exploration of its chemical space.

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of biaryl compounds like the Suzuki and Buchwald-Hartwig couplings are well-established, the future of synthesizing this compound lies in the development of more efficient, sustainable, and versatile methodologies. galchimia.com

C-H Activation/Amination: A significant advancement would be the direct C-H amination of arenes, which avoids the need for pre-functionalized starting materials. researchgate.net Research into transition-metal-catalyzed or photoredox-catalyzed reactions that can selectively aminate a C-H bond on the pyridine (B92270) or aniline (B41778) precursor could provide a more atom-economical route to the target molecule.

Photocatalysis and Electrochemistry: Light-induced and electrochemical methods are gaining traction as green alternatives to traditional synthesis. researchgate.net A photoredox-cobalt dehydrogenative coupling, for example, has been used to prepare heteroanilines from amines and ketones. galchimia.com Such strategies could be adapted for the synthesis of this compound, potentially proceeding under milder conditions and with less waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound and its derivatives could enable more efficient production and facilitate the optimization of reaction conditions using automated systems. Machine learning-driven optimization has already been demonstrated for photoredox amine synthesis in continuous flow. chemrxiv.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Aryl Amines

Methodology Advantages Potential for this compound
Traditional Cross-Coupling (e.g., Buchwald-Hartwig) Well-established, broad scope. galchimia.com Current standard, but requires pre-functionalized starting materials and metal catalysts.
Direct C-H Amination High atom economy, avoids pre-functionalization. researchgate.net A more sustainable and direct route if selectivity can be controlled.
Photocatalysis/Electrochemistry Mild reaction conditions, uses light or electricity as reagents. galchimia.comresearchgate.net Offers a greener synthesis pathway with potentially novel reactivity.
Flow Chemistry Enhanced safety, scalability, and control. chemrxiv.org Enables efficient, automated, and optimized production.

Advanced Functionalization Strategies for Material Science Applications

The unique electronic structure of this compound, featuring both an electron-donating aniline moiety and an electron-withdrawing pyridine ring, makes it an attractive scaffold for the development of advanced materials. wikipedia.orglibretexts.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for metal ions, enabling the self-assembly of coordination polymers and MOFs. researchgate.netfrontiersin.orgnih.gov By systematically varying the metal ions and introducing other functional groups onto the this compound backbone, a wide range of materials with tailored porosity, catalytic activity, and photophysical properties can be designed. Pyridine-based coordination polymers have shown promise in electrochromic applications. frontiersin.org

Photoluminescent Materials: The conjugated π-system of this compound suggests potential for photoluminescence. nih.gov The emission properties can be tuned by modifying the substitution pattern on both the aniline and pyridine rings. nih.gov Functionalization to enhance aggregation-induced emission (AIE) could lead to highly emissive materials in the solid state, with applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov

Organic Semiconductors: The donor-acceptor nature of the molecule is a key feature in the design of organic semiconductors. chemrxiv.org Further functionalization of this compound could be explored to optimize its charge transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 2: Potential Material Science Applications of Functionalized this compound

Material Type Functionalization Strategy Potential Application
Coordination Polymers/MOFs Use as a ligand for metal ions. researchgate.netnih.gov Gas storage, catalysis, electrochromic devices. frontiersin.org
Photoluminescent Materials Modification of substituents to tune electronic properties and promote AIE. nih.gov OLEDs, chemical sensors, bio-imaging.
Organic Semiconductors Introduction of groups to enhance charge transport and control energy levels. chemrxiv.org OFETs, OPVs.

Bridging Fundamental Research with Translational Chemical Innovations

A key aspect of modern chemical research is the translation of fundamental discoveries into practical applications. The this compound scaffold is well-positioned to bridge this gap, particularly in the fields of medicinal chemistry and functional materials.

Medicinal Chemistry Scaffolding: The pyrrolidine (B122466) ring, another nitrogen-containing heterocycle, is a versatile scaffold in drug discovery. nih.gov Similarly, the pyridine-aniline core of this compound is a privileged structure found in several kinase inhibitors used in cancer therapy. Further exploration of the structure-activity relationship (SAR) of its derivatives could lead to the discovery of new therapeutic agents. researchgate.net The aniline moiety can be functionalized to introduce pharmacophores that interact with specific biological targets.

Development of Smart Materials: Fundamental studies on the photophysical and electrochemical properties of this compound derivatives can inform the design of "smart" materials. For example, understanding how different substituents affect the molecule's response to external stimuli (e.g., light, pH, metal ions) could lead to the development of novel sensors and responsive coatings.

Catalyst Development: The pyridine and aniline functionalities can both be involved in catalysis. The pyridine nitrogen can act as a ligand for a metal center, while the aniline group can be modified to create organocatalysts. Research into the catalytic activity of this compound-based systems could lead to new and efficient catalysts for a variety of organic transformations.

The journey from a fundamental chemical compound to a translational innovation requires a multidisciplinary approach, combining synthetic chemistry, computational modeling, materials science, and pharmacology. This compound provides a versatile platform for such endeavors, with the potential to contribute to significant advancements in both medicine and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-2-(pyridin-3-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves coupling pyridine derivatives with substituted anilines. For example, in a patent application, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline was reacted with benzaldehyde derivatives and amines under reflux conditions, followed by purification via HPLC . Optimization includes adjusting solvent polarity (e.g., THF or CPME, stabilized for air-sensitive steps ), temperature (e.g., 80–120°C), and catalyst systems. LCMS (m/z 245 [M+H]+) and HPLC retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions ) are critical for monitoring reaction progress.

Q. How can structural characterization of this compound derivatives be performed?

  • Methodological Answer : X-ray crystallography (e.g., CCDC-2100572 for Hirshfeld surface analysis ) and NMR spectroscopy are standard. For pyridine-containing analogs, ¹H/¹³C NMR can resolve aromatic proton splitting patterns, while IR spectroscopy identifies functional groups like NH₂. HPLC (e.g., 0.75-minute retention time ) and mass spectrometry (LCMS m/z data ) confirm purity and molecular weight.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity or purity of this compound derivatives?

  • Methodological Answer : Discrepancies in yields or purity often arise from subtle differences in reaction conditions (e.g., inert atmosphere vs. aerobic ). Cross-validate results using orthogonal techniques:

  • Purity : Combine HPLC with elemental analysis .
  • Reactivity : Compare substituent effects (e.g., electron-rich pyridines vs. chloro-substituted analogs ).
  • Data Reproducibility : Use standardized catalysts (e.g., Pd/C for hydrogenation) and quantify byproducts via GC-MS .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution, which correlate with experimental UV-Vis and redox behavior. For example, Hirshfeld surface analysis (CCDC-2100572 ) quantifies intermolecular interactions, while Mulliken charges predict nucleophilic/electrophilic sites. Pair computational results with cyclic voltammetry to validate electron-transfer pathways .

Q. What experimental designs are optimal for studying cross-coupling reactions involving this compound?

  • Methodological Answer : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst, aryl boronic acids, and base (e.g., K₂CO₃) in degassed toluene/water . Monitor regioselectivity via LCMS and adjust pyridine substituents (e.g., electron-withdrawing groups improve coupling efficiency ). For air-sensitive steps, employ Schlenk-line techniques .

Data Analysis & Mechanistic Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

  • Methodological Answer : Conduct time-resolved NMR or in-situ IR spectroscopy to track intermediate formation (e.g., imine or enamine intermediates ). Rate constants derived from pseudo-first-order kinetics under varying temperatures (Arrhenius plots) reveal activation barriers. Compare with DFT-calculated transition states .

Q. What are the challenges in synthesizing air-sensitive intermediates during this compound derivatization?

  • Methodological Answer : Amine and pyridine groups can oxidize or hydrolyze. Mitigate by:

  • Using stabilizers (e.g., BHT in THF ).
  • Conducting reactions under nitrogen/argon with anhydrous solvents.
  • Employing low-temperature (−78°C) lithiation for sensitive intermediates .

Advanced Applications & Derivatives

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

  • Methodological Answer : Introduce substituents at the aniline NH₂ (e.g., sulfonyl groups ) or pyridine ring (e.g., methyl ) to modulate lipophilicity and hydrogen-bonding. Test analogs in enzyme inhibition assays (e.g., kinase targets) and correlate with computed LogP and polar surface area .

Q. What role does crystal packing play in the stability of this compound derivatives?

  • Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica Section E ) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For hygroscopic derivatives, lattice energy calculations predict stability under humidity. Compare with DSC/TGA data to assess thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.